3-methoxy-7H-benzo[de]anthracen-7-one
Description
Contextualization within Benzanthrone (B145504) Chemistry
Benzanthrone (7H-benzo[de]anthracen-7-one) and its derivatives represent a significant class of polycyclic aromatic ketones. acs.orgbas.bg These compounds are characterized by a large, fused aromatic ring system, which imparts them with notable photostability and unique electronic properties. acs.org The core structure of benzanthrone serves as a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored functionalities. The introduction of substituents, such as the methoxy (B1213986) group at the 3-position in 3-methoxy-7H-benzo[de]anthracen-7-one, can significantly influence the molecule's electronic and photophysical characteristics, including its absorption and emission of light. acs.org
The synthesis of benzanthrone derivatives often involves multi-step chemical reactions, starting from simpler aromatic precursors. While specific synthesis details for this compound are not extensively detailed in readily available literature, analogous syntheses of related compounds, such as 3-aminobenzanthrone (B1253024) derivatives, often involve condensation and reduction reactions. nih.gov For instance, the synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one is achieved through a two-step process involving the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction. nih.gov It is plausible that the synthesis of this compound could proceed through the methylation of a corresponding hydroxy-benzanthrone precursor or via a multi-step route involving the construction of the benzanthrone skeleton with the methoxy group already in place. The purification of this compound can be achieved by crystallization from solvents such as benzene, ethanol, or acetone, yielding yellow needles. researchgate.net
Significance and Research Trajectories of Polycyclic Aromatic Ketones in Scientific Disciplines
Polycyclic aromatic ketones (PAKs), the broader class to which this compound belongs, are of considerable interest across multiple scientific fields. Their extended π-conjugated systems are responsible for their characteristic absorption of ultraviolet and visible light and, in many cases, their ability to fluoresce, emitting light of a longer wavelength. acs.org These properties make them valuable as fluorescent dyes and probes. bas.bgresearchgate.net
In materials science, PAKs are investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as components of advanced polymers with high thermal stability. tandfonline.com The rigid and planar structure of many PAKs facilitates π-π stacking interactions, which can influence the charge transport properties of materials in which they are incorporated.
Environmentally, PAKs are studied as they are products of incomplete combustion and can be found in various environmental matrices. nih.gov Understanding their chemical and physical properties is crucial for assessing their environmental fate and transport.
The research trajectory for many PAKs, including benzanthrone derivatives, is focused on tuning their photophysical properties. This is often achieved by introducing different functional groups onto the aromatic core. These modifications can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby changing the wavelengths of light it absorbs and emits. acs.org This targeted approach allows for the design of molecules with specific colors of fluorescence for various applications.
Scope and Objectives of Research on this compound
The primary research focus on this compound appears to be centered on its fluorescent properties and its potential as a component in advanced materials. A key study in this area investigated the photophysical properties of this compound when embedded in sol-gel silica (B1680970) hybrids. researchgate.netcolab.ws The objective of such research is to understand how the immediate chemical environment influences the compound's fluorescence.
A significant finding from this research is the observation of positive solvatochromism. researchgate.net This phenomenon, where the emission wavelength shifts to longer wavelengths (a red-shift) as the polarity of the surrounding medium increases, is indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.netresearchgate.net Upon absorption of light, there is a redistribution of electron density within the molecule, leading to a larger dipole moment in the excited state compared to the ground state. Polar solvents can stabilize this more polar excited state, resulting in a lower energy emission and thus a red-shifted fluorescence.
The objectives of studying this solvatochromic behavior are twofold. Firstly, it provides fundamental insights into the electronic structure and excited-state dynamics of the molecule. Secondly, this sensitivity to the local environment makes this compound a candidate for use as a fluorescent probe to report on the polarity of microenvironments, such as within polymer films or biological systems. researchgate.net The high sensitivity of its fluorescence to minor changes in its surroundings is a key driver for its investigation. researchgate.net
Data Tables
Due to the limited availability of specific experimental data in the public domain for this compound, a detailed data table of its photophysical properties in various solvents cannot be comprehensively compiled at this time. However, based on the available information, a table of its known physical and identifying properties is provided below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Synonyms | C.I. Disperse Yellow 13, Acetate Yellow 6G, Celliton Brilliant Yellow 8G, Duranol Brilliant Yellow G | researchgate.net |
| CAS Number | 3688-79-7 | researchgate.net |
| Molecular Formula | C₁₈H₁₂O₂ | researchgate.net |
| Molecular Weight | 260.29 g/mol | researchgate.net |
| Appearance | Yellow needles | researchgate.net |
| Purification Method | Crystallization from benzene, ethanol, or acetone | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3688-79-7 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-methoxybenzo[b]phenalen-7-one |
InChI |
InChI=1S/C18H12O2/c1-20-16-10-9-12-11-5-2-3-6-13(11)18(19)15-8-4-7-14(16)17(12)15/h2-10H,1H3 |
InChI Key |
BGQDCDRDPCVLJE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O |
Other CAS No. |
3688-79-7 |
Synonyms |
3-methoxybenzanthrone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methoxy 7h Benzo De Anthracen 7 One
Established Synthetic Routes to the Core Benzanthrone (B145504) Scaffold
The construction of the fundamental 7H-benzo[de]anthracen-7-one (benzanthrone) skeleton is a critical first step. Various methods have been developed, with palladium-catalyzed cyclizations and nucleophilic aromatic substitutions being prominent strategies.
Palladium-Catalyzed Cyclizations in Benzanthrone Synthesis
Palladium-catalyzed reactions are powerful tools for the formation of complex polycyclic aromatic systems, including the benzanthrone scaffold. researchgate.net These methods often involve the creation of new carbon-carbon bonds through cascade reactions, offering high efficiency and atom economy. For instance, palladium-catalyzed cascade cyclization processes have been successfully employed to build intricate polycyclic frameworks. researchgate.netresearchgate.net While a direct palladium-catalyzed synthesis of the unsubstituted benzanthrone is a subject of ongoing research, related methodologies for constructing other polycyclic systems highlight the potential of this approach. For example, palladium-catalyzed annulation of arynes by substituted o-halobenzamides has been shown to produce N-substituted phenanthridinones in a single step through the simultaneous formation of C-C and C-N bonds under relatively mild conditions. rsc.org Such strategies, which involve the activation of C-H bonds and the formation of multiple rings in a single operation, are at the forefront of modern synthetic organic chemistry. sigmaaldrich.com
Nucleophilic Aromatic Substitution in Benzanthrone Synthesis
Nucleophilic aromatic substitution (SNAr) presents another key avenue for constructing and functionalizing the benzanthrone core. researchgate.net This type of reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic system, with electron-withdrawing groups significantly enhancing the reactivity of the ring towards nucleophilic attack. libretexts.org
In the context of benzanthrone synthesis, SNAr reactions are more commonly employed for the functionalization of a pre-existing benzanthrone skeleton rather than for the initial construction of the core itself. However, the principles of SNAr are fundamental to understanding the chemical reactivity of halogenated benzanthrones, which are key precursors to derivatives like 3-methoxy-7H-benzo[de]anthracen-7-one.
Targeted Synthesis of this compound
The introduction of a methoxy (B1213986) group at the 3-position of the benzanthrone scaffold requires a targeted synthetic approach, typically involving the functionalization of a suitable precursor.
Precursor Chemistry and Functionalization Strategies for Methoxy Group Introduction
The most common precursor for the synthesis of 3-substituted benzanthrones is 3-bromobenzanthrone (B182157). This key intermediate can be prepared through the bromination of benzanthrone.
A plausible and widely utilized strategy for introducing a methoxy group onto the benzanthrone core at the 3-position is through a nucleophilic aromatic substitution reaction on 3-bromobenzanthrone. This reaction would involve the displacement of the bromide ion by a methoxide (B1231860) source, such as sodium methoxide. The general mechanism for such a reaction involves the attack of the methoxide nucleophile on the carbon atom bearing the bromine atom, leading to the formation of a Meisenheimer-like intermediate, which then expels the bromide ion to yield the final product. libretexts.org The presence of the electron-withdrawing carbonyl group in the benzanthrone system facilitates this nucleophilic attack. libretexts.org
An alternative functionalization handle is the amino group. 3-Aminobenzanthrone (B1253024) can be synthesized and subsequently modified. mdpi.comnih.gov For example, a two-step procedure involving the condensation of 3-aminobenzanthrone with p-methoxybenzaldehyde followed by reduction of the resulting imine has been used to synthesize 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one. mdpi.comnih.gov
Optimized Reaction Conditions and Synthetic Efficiency
While a specific, detailed experimental procedure for the synthesis of this compound via nucleophilic substitution of 3-bromobenzanthrone with methoxide is not extensively documented in the provided search results, analogous reactions provide insight into the likely conditions. For instance, the nucleophilic substitution of 3,4-dichloronitrobenzene (B32671) with sodium methoxide proceeds effectively, with the nitro group activating the ring for substitution. quizlet.com
The synthesis of related 3-substituted benzanthrones has been reported with varying conditions and efficiencies. The reaction of 3-bromobenzanthrone with 1-(2-phenylethyl)piperazine is carried out at reflux in triethylamine (B128534) for 5-6 hours, yielding the product in 65% yield after purification. mdpi.com In another example, the synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one from the corresponding imine using sodium borohydride (B1222165) in N,N-dimethylformamide and methanol (B129727) proceeds with an 82% yield. mdpi.comnih.gov
Table 1: Examples of Reaction Conditions for Synthesis and Derivatization of Benzanthrone Analogues
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Aminobenzanthrone | p-Methoxybenzaldehyde, 110-120 °C, 4h | 3-[N-(4-Methoxybenzylidene)amino]benzo[de]anthracen-7-one | 80% | mdpi.comnih.gov |
| 3-[N-(4-Methoxybenzylidene)amino]benzo[de]anthracen-7-one | NaBH4, DMF, Methanol, rt, 5-6h | 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | 82% | mdpi.comnih.gov |
| 3-Bromobenzanthrone | 1-(2-Phenylethyl)piperazine, Triethylamine, reflux, 5-6h | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | 65% | mdpi.com |
| 3-Bromobenzanthrone | Phenylacetylene, PdCl2, PPh3, CuI, DMF, Et3N, 80 °C, 12-14h | 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Good | mdpi.comresearchgate.net |
Derivatization Strategies of this compound and its Benzanthrone Analogues
The benzanthrone core, and specifically 3-substituted derivatives, can be further modified to tune their chemical and photophysical properties. These derivatization strategies open up possibilities for creating a wide range of functional molecules.
One prominent derivatization method is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This has been successfully applied to 3-bromobenzanthrone to synthesize 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. mdpi.comresearchgate.net This reaction introduces a conjugated phenylethynyl group at the 3-position, which can significantly alter the electronic and photophysical properties of the molecule. mdpi.comresearchgate.net
Another important set of derivatization reactions involves the functionalization of the 3-amino group of 3-aminobenzanthrone. This can be achieved through condensation with aldehydes to form Schiff bases, as seen in the synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one. mdpi.comnih.gov The resulting imine can then be reduced to the corresponding amine. mdpi.comnih.gov
Furthermore, other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed to create new benzanthrone derivatives by forming carbon-nitrogen bonds. researchgate.net These methods provide access to a variety of N-aryl and N-heteroaryl substituted benzanthrones.
Nucleophilic Substitutions and Condensation Reactions for Functional Group Incorporation
The functionalization of the benzanthrone core often begins with precursors like 3-aminobenzanthrone or 3-bromobenzanthrone, which are amenable to a variety of reactions. Condensation reactions are a primary method for introducing new functionalities. For instance, 3-aminobenzanthrone can undergo a condensation reaction with aromatic aldehydes, such as p-methoxybenzaldehyde, to form imine derivatives (azomethines). mdpi.comresearchgate.net This reaction is typically carried out by heating the amine with an excess of the aldehyde, which can serve as both reactant and solvent, leading to high yields of the corresponding Schiff base. mdpi.com
Nucleophilic aromatic substitution is another key strategy, particularly when starting with halogenated benzanthrones. The bromine atom in 3-bromobenzanthrone, for example, can be substituted by various nucleophiles. This allows for the introduction of a wide range of functional groups, enabling significant structural diversification. researchgate.net
Introduction of Diverse Functional Groups (e.g., Amino, Imine, Amidino, Alkynyl, Heterocyclic Moieties)
The benzanthrone skeleton can be decorated with a wide array of functional groups, which profoundly influences its chemical and photophysical properties. mdpi.comproquest.com
Amino and Imine Groups: The synthesis of secondary amines is often achieved in a two-step process. First, a primary amine like 3-aminobenzanthrone is condensed with an aldehyde to form an imine (or azomethine). mdpi.comresearchgate.net This imine can then be selectively reduced to the corresponding secondary amine. mdpi.comresearchgate.net This method provides a reliable pathway to novel amino-substituted benzanthrone dyes. mdpi.com
Amidino Groups: Amidino functionalities can be introduced via condensation reactions. For example, treating 3-bromo-9-aminobenzanthrone with dimethylformamide (DMF) in the presence of phosphorus oxychloride yields a 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone. mdpi.com Amidino derivatives are among the nitrogen-containing derivatives that have been synthesized to create new luminescent substances. researchgate.net
Alkynyl Groups: The introduction of alkynyl moieties is effectively accomplished through palladium-catalyzed cross-coupling reactions. mdpi.com The Sonogashira coupling, in particular, has been successfully employed to synthesize compounds like 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one from 3-bromobenzanthrone and phenylacetylene. mdpi.comresearchgate.net This reaction represents a significant expansion of the synthetic toolkit for benzanthrone chemistry, which had previously focused more on reactions like aryl cyanation and Buchwald-Hartwig amination. mdpi.comproquest.com
Heterocyclic Moieties: The benzanthrone core can also be appended with heterocyclic rings. 3-Cyanobenzanthrone has been identified as a useful precursor for synthesizing new 3-substituted derivatives that incorporate heterocyclic moieties. researchgate.net
The table below summarizes various functionalization methods for the benzanthrone core.
Table 1: Functionalization of the 7H-benzo[de]anthracen-7-one Core| Functional Group Introduced | Starting Material | Reaction Type | Resulting Compound Class |
|---|---|---|---|
| Imine (Azomethine) | 3-Aminobenzanthrone | Condensation | Imine Derivative mdpi.comresearchgate.net |
| Secondary Amino | Imine Derivative | Reduction | Secondary Amine mdpi.comresearchgate.net |
| Alkynyl | 3-Bromobenzanthrone | Sonogashira Coupling | Alkynyl Derivative mdpi.comresearchgate.net |
| Amidino | 3-Bromo-9-aminobenzanthrone | Condensation | Amidino Derivative mdpi.com |
| Bromo | 3-Aminobenzanthrone | Bromination | Bromo-amino Derivative nih.gov |
Structural Modifications for Tunable Properties
Structural modifications to the 7H-benzo[de]anthracen-7-one framework are primarily aimed at tuning its photophysical properties. Benzanthrone derivatives are recognized for their excellent luminescent characteristics, including high photostability and significant Stokes shifts. mdpi.comresearchgate.net The fluorescence emission color can be tuned from the green to the red part of the spectrum depending on the nature of the substituents and the polarity of the solvent. mdpi.comproquest.com
The introduction of electron-donating groups, such as amino groups, or extending the π-conjugated system with alkynyl groups, can significantly alter the electronic structure of the molecule. For example, the novel derivative 2-bromo-3-aminobenzo[de]anthracene-7-one, which has a donor-π-acceptor (D-π-A) structure, displays pronounced solvatochromism. nih.gov Its emission maximum shifts by over 110 nm from non-polar to polar solvents, demonstrating the high sensitivity of its fluorescence to the environment. nih.gov Similarly, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one exhibits a high fluorescence quantum yield, reaching up to 68% in ethanol. mdpi.comresearchgate.net These modifications allow for the rational design of fluorescent dyes and probes with specific, desirable properties. researchgate.netresearchgate.net
Reaction Mechanisms and Pathways in Derivatization
The derivatization of benzanthrone relies on well-established reaction mechanisms, with the choice of reagents and catalysts being critical for directing the synthetic outcome.
Elucidation of Specific Reaction Kinetics
While detailed kinetic studies for every transformation are not extensively reported in the literature, the reaction pathways are well-understood from a mechanistic standpoint. The condensation to form an imine proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration. The reduction of the resulting imine with a hydride reagent involves the nucleophilic addition of a hydride ion to the imine carbon. mdpi.com In palladium-catalyzed reactions like the Sonogashira coupling, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com The efficiency and selectivity of these reactions are highly dependent on the reaction conditions, including solvent, temperature, and the specific catalyst system employed. mdpi.commdpi.com
Role of Catalysts and Reagents in Directed Synthesis (e.g., Sodium Borohydride Reduction, Sonogashira Coupling)
Catalysts and specific reagents play a pivotal role in achieving high yields and selectivity in the synthesis of benzanthrone derivatives.
Sodium Borohydride Reduction: In the transformation of an imine to a secondary amine, sodium borohydride (NaBH₄) is used as a mild and selective reducing agent. mdpi.com It is noted as being an inexpensive, safe, and environmentally friendly choice. mdpi.com The reaction is often catalyzed by the presence of an alcohol, such as methanol, which acts as a proton source to facilitate the reduction process. mdpi.com The reduction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at room temperature. mdpi.com
Sonogashira Coupling: The Sonogashira coupling reaction to form a carbon-carbon bond between the benzanthrone core and an alkyne is a powerful tool that relies on a dual-catalyst system. mdpi.com The synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one utilizes a palladium pre-catalyst (e.g., PdCl₂) with a phosphine (B1218219) ligand (e.g., PPh₃) and a copper(I) co-catalyst (e.g., CuI). mdpi.comresearchgate.net The palladium complex is central to the catalytic cycle, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. A base, such as triethylamine, is also essential to the reaction. mdpi.com
The table below details the roles of specific catalysts and reagents in key transformations.
Table 2: Catalysts and Reagents in Benzanthrone Derivatization| Reaction | Reagent/Catalyst | Role |
|---|---|---|
| Imine Reduction | Sodium Borohydride (NaBH₄) | Hydride source for reduction of C=N bond mdpi.comresearchgate.net |
| Imine Reduction | Methanol | Catalyst/Proton source mdpi.com |
| Sonogashira Coupling | PdCl₂/PPh₃ | Palladium catalyst system mdpi.comresearchgate.net |
| Sonogashira Coupling | Copper(I) Iodide (CuI) | Co-catalyst, facilitates acetylide formation mdpi.comresearchgate.net |
| Sonogashira Coupling | Triethylamine | Base mdpi.com |
| Amidino Formation | Phosphorus Oxychloride | Condensing agent mdpi.com |
| Bromination | N-Bromosuccinimide | Selective brominating agent nih.gov |
Compound Names
Advanced Spectroscopic Characterization and Photophysical Dynamics of 3 Methoxy 7h Benzo De Anthracen 7 One and Its Derivatives
Electronic Absorption Properties and Chromophore Behavior
The electronic absorption properties of 3-substituted benzanthrones are primarily dictated by the interaction between the substituent at the 3-position and the carbonyl group at the 7-position, mediated by the extensive π-conjugated system of the molecule. researchgate.net This donor-π-acceptor (D–π–A) architecture is the key to their characteristic absorption in the visible region of the electromagnetic spectrum. nih.govacs.org
Derivatives of 7H-benzo[de]anthracen-7-one typically exhibit complex absorption spectra with multiple bands. The most prominent feature is an intense, broad absorption band at long wavelengths (typically >400 nm). This band is assigned to an intramolecular charge transfer (ICT) transition. nih.govacs.org During this transition, electron density is promoted from the electron-donating group at the 3-position to the electron-accepting carbonyl group. acs.org In addition to the main ICT band, these compounds also show absorption bands at shorter wavelengths (e.g., 360–380 nm), which are generally ascribed to π-π* transitions within the aromatic benzanthrone (B145504) core. nih.gov
The parent compound for many of these derivatives, 3-aminobenzanthrone (B1253024), is characterized by absorption in the 460–530 nm range. researchgate.netmdpi.com The specific absorption maximum (λabs) for a given derivative is influenced by both the nature of the substituent and the polarity of the solvent. For instance, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one shows an absorption band in the range of 416–426 nm across various solvents. mdpi.comresearchgate.net Similarly, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one absorbs between 426 nm in non-polar hexane (B92381) and 457 nm in polar dimethylsulfoxide (DMSO). mdpi.com
| Compound | Solvent | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (log ε) | Reference |
|---|---|---|---|---|
| 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | Toluene (B28343) | 483 | 4.67 | mdpi.com |
| 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | Chloroform | 498 | 4.72 | mdpi.com |
| 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | DMSO | 524 | 4.73 | mdpi.com |
| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Hexane | 416 | 4.11 | mdpi.com |
| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Ethanol | 426 | 4.15 | mdpi.com |
| 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | Hexane | 426 | 4.05 | mdpi.com |
| 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | Ethanol | 447 | 4.01 | mdpi.com |
| 2-Bromo-3-aminobenzo[de]anthracene-7-one | Hexane | 444 | 4.21 | nih.gov |
| 2-Bromo-3-aminobenzo[de]anthracene-7-one | Ethanol | 500 | 4.13 | nih.gov |
The electronic nature of the substituent at the 3-position profoundly influences the absorption characteristics of the benzanthrone chromophore. The light absorption and emission properties are chiefly dependent on the electron donor-acceptor interaction between the group in the 3-position and the carbonyl group. researchgate.net
Generally, introducing a stronger electron-donating group leads to a bathochromic (red) shift in the absorption maximum. This is because a more potent donor group raises the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for the ICT transition. For example, 3-substituted benzanthrone amino derivatives absorb between 430 and 520 nm, while derivatives with sulfur-based groups (alkyl and aryl sulfides) absorb at shorter wavelengths, from 403 to 448 nm. mdpi.com This indicates that the amino group has a stronger electron-donating effect in this context. mdpi.com
Even within the same class of substituents, structural modifications can tune the absorption. For instance, the absorption of 3-aminobenzanthrone azomethines, derived from the condensation of 3-aminobenzanthrone with various aldehydes, spans a wide range from 420 to 525 nm depending on the specific aldehyde used. nih.govresearchgate.net The introduction of additional substituents on the benzanthrone skeleton, such as a bromine atom at the 2-position in 2-bromo-3-aminobenzanthrone, also modulates the electronic properties and results in a bathochromic shift compared to the unsubstituted parent amine. nih.gov This tuning of the absorption spectrum via chemical modification is a hallmark of this class of dyes. researchgate.net
Fluorescence Emission Characteristics and Luminescence Phenomena
Benzanthrone derivatives are renowned for their luminescent properties, including bright fluorescence, large Stokes shifts, and high photostability, making them valuable as fluorescent probes and dyes. mdpi.comproquest.comresearchgate.net Their emission is highly sensitive to their chemical structure and surrounding environment.
Upon excitation into their ICT absorption band, 3-substituted benzanthrones relax to an emissive excited state, releasing energy in the form of fluorescence. The emission spectra are typically broad and unstructured, with emission maxima (λem) that can be tuned from green to red depending on the substituent and solvent. mdpi.comresearchgate.net
A key feature of these compounds is their large Stokes shifts (Δν), which is the difference in energy between the absorption and emission maxima. Large Stokes shifts are advantageous for fluorescence applications as they minimize self-absorption and improve detection sensitivity. Benzanthrone derivatives can exhibit Stokes shifts as large as 150 nm (which corresponds to several thousand cm⁻¹). nih.govresearchgate.net
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure and the solvent environment. For example, the quantum yield of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one varies significantly from 22% in acetonitrile (B52724) to a high of 68% in ethanol. mdpi.comresearchgate.net This variation highlights the role of the environment in modulating the competition between radiative (fluorescence) and non-radiative decay pathways.
| Compound | Solvent | Emission Maxima (λem, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | Toluene | 562 | 2862 | - | mdpi.com |
| 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | Chloroform | 600 | 3425 | - | mdpi.com |
| 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | DMSO | 635 | 3478 | - | mdpi.com |
| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Hexane | 494 | 3725 | 0.31 | mdpi.com |
| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Ethanol | 535 | 4782 | 0.68 | mdpi.com |
| 2-Bromo-3-aminobenzo[de]anthracene-7-one | Hexane | 540 | 4041 | 0.68 | nih.gov |
| 2-Bromo-3-aminobenzo[de]anthracene-7-one | Ethanol | 654 | 4944 | 0.08 | nih.gov |
A defining characteristic of 3-substituted benzanthrones is their pronounced solvatochromism, particularly the sensitivity of their fluorescence emission to the polarity of the solvent. mdpi.comnih.gov Typically, these compounds exhibit a significant bathochromic shift (a shift to longer wavelengths) in their emission spectra as the polarity of the solvent increases. nih.govmdpi.com For example, the emission maximum of 2-bromo-3-aminobenzanthrone shifts by over 110 nm, from 540 nm in non-polar hexane to 654 nm in polar ethanol. nih.gov Similarly, the emission of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one shifts from 562 nm in toluene to 635 nm in DMSO. mdpi.com
This positive fluorosolvatochromism indicates that the excited state is significantly more polar than the ground state. nih.gov Polar solvents can better stabilize the large dipole moment of the ICT excited state, lowering its energy and thus red-shifting the fluorescence emission. mdpi.com This pronounced environmental sensitivity makes these compounds excellent candidates for use as fluorescent probes to study local environments, such as the micro-viscosity and fluidity of cell membranes. researchgate.net
The photophysical behavior of 3-methoxy-7H-benzo[de]anthracen-7-one and its derivatives is governed by an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. acs.org The benzanthrone core acts as a π-conjugated bridge connecting an electron-donating group (the substituent at position 3, such as a methoxy (B1213986) or amino group) and an electron-accepting group (the carbonyl at position 7). nih.govacs.org
Upon absorption of a photon, an electron is promoted from a molecular orbital primarily located on the donor group (the HOMO) to an orbital centered on the acceptor and the π-system (the LUMO). acs.org This creates an excited state with a significant degree of charge separation and a large dipole moment. nih.gov
The relaxation from this excited state is highly influenced by the solvent environment. In polar solvents, the highly polar ICT state is stabilized, leading to the red-shifted fluorescence emission observed in solvatochromism studies. nih.govmdpi.com However, in some cases, particularly with flexible donor groups, the molecule can undergo further structural relaxation in the excited state to form a "twisted" intramolecular charge transfer (TICT) state. nih.gov This TICT state is often non-emissive or weakly emissive and provides an efficient non-radiative decay channel. The formation of TICT states in polar solvents can lead to a decrease in fluorescence quantum yield, as seen with 2-bromo-3-aminobenzanthrone, whose quantum yield drops from 0.68 in non-polar hexane to 0.08 in polar ethanol. nih.gov This competition between the emissive ICT state and the non-emissive TICT state is a critical factor controlling the fluorescence efficiency of these dyes. rsc.org
Computational and Theoretical Investigations of 3 Methoxy 7h Benzo De Anthracen 7 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule and how this distribution changes upon photoexcitation. For complex organic dyes like 3-methoxy-7H-benzo[de]anthracen-7-one, these methods provide insights into the underlying mechanisms of their optical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzanthrone (B145504) derivatives to determine their ground-state properties, including optimized geometry and electronic distribution. acs.org Time-Dependent DFT (TD-DFT) is an extension used to calculate the properties of molecules in their excited states, making it an essential tool for understanding absorption and emission phenomena.
Computational studies on substituted benzanthrones reveal that the electronic properties are governed by an intramolecular charge transfer (ICT) mechanism. acs.orgmdpi.comnih.gov Upon excitation, electron density is transferred from the electron-donating group at the 3-position of the benzanthrone core to the electron-withdrawing carbonyl group. acs.org In the case of this compound, the methoxy (B1213986) group (-OCH₃) serves as the electron donor. DFT calculations can quantify this charge redistribution and predict how it affects the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitation properties and kinetic stability.
For donor-π-acceptor molecules like this compound, the FMO analysis typically shows that the HOMO is localized on the electron-donating part of the molecule (the methoxy group and the adjacent aromatic system), while the LUMO is concentrated on the electron-accepting part (the carbonyl group and its associated rings). The transition from the ground state to the first excited state (S₁), which corresponds to the main absorption band, is predominantly a HOMO→LUMO transition. This spatial separation of the frontier orbitals is the hallmark of an effective ICT process.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzanthrones
| Molecular Orbital | Typical Energy Range (eV) | Description |
| HOMO | -5.5 to -6.5 | Localized on the electron-donating substituent and π-system |
| LUMO | -2.0 to -3.0 | Localized on the electron-withdrawing carbonyl group and fused rings |
| Energy Gap (ΔE) | 2.5 to 3.5 | Correlates with the energy of the lowest electronic transition |
Note: The values presented are typical ranges for benzanthrone derivatives and serve as an illustrative example.
A significant consequence of intramolecular charge transfer is a substantial change in the molecule's dipole moment upon electronic excitation. The ground state (S₀) possesses a certain dipole moment, but the excited state (S₁), having undergone charge redistribution, will have a different, typically larger, dipole moment.
This change (Δμ = μₑ - μ₉) is a key factor in the solvatochromic behavior of the dye, where the color of its absorption or emission changes with the polarity of the solvent. A larger dipole moment in the excited state leads to stronger interactions with polar solvent molecules, stabilizing the excited state more than the ground state and causing a red-shift (bathochromic shift) in the emission spectrum. Computational studies on aminobenzanthrones have shown significant changes in dipole moment upon solvation, indicating a more pronounced ICT character in a solvent medium. acs.org
Molecular Dynamics Simulations for Solvent Effects
While quantum chemical calculations describe the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within its environment, such as a solvent. karazin.ua MD simulations model the interactions between the dye molecule and numerous surrounding solvent molecules over time, providing a dynamic picture of the solvation process.
For this compound, MD simulations can elucidate how solvent molecules arrange themselves around the dye in both its ground and excited states. This is particularly important for understanding the specifics of solvent relaxation around the newly formed, larger dipole of the excited state. This relaxation process is fundamental to the observed Stokes shift, which is the difference between the maxima of the absorption and emission spectra. Studies on benzanthrone dyes have used MD simulations to characterize their location and interactions within complex environments like lipid membranes, demonstrating the method's utility in understanding environmental effects. karazin.ua
Prediction of Photophysical Parameters
A primary goal of computational studies is to predict the photophysical properties of a molecule before it is synthesized or experimentally tested. By combining quantum mechanics and simulation techniques, it is possible to model the key spectral characteristics of dyes like this compound.
TD-DFT calculations are the primary method for modeling the absorption and emission spectra of organic dyes. By calculating the energies of vertical electronic transitions from the ground state, a theoretical absorption spectrum can be constructed. The main absorption band in the visible region for this compound corresponds to the S₀→S₁ transition, which is driven by the ICT mechanism.
Modeling the emission spectrum is more complex as it requires obtaining the optimized geometry of the molecule in its first excited state (S₁). After excitation, the molecule's geometry relaxes to a more stable configuration in the excited state before emitting a photon to return to the ground state. The energy difference between the relaxed excited state and the ground state (at the S₁ geometry) corresponds to the fluorescence emission energy. The difference between the calculated absorption and emission energies provides a theoretical prediction of the Stokes shift. These theoretical models are crucial for interpreting experimental spectra and for designing new dyes with specific, desired photophysical properties.
Excited State Geometries and Relaxation Pathways
Upon absorption of light, this compound transitions from its ground electronic state to an excited state. The geometry of the molecule in the excited state differs from that of the ground state. Computational methods are used to calculate these optimized excited-state geometries. acs.orgacs.org The primary mechanism governing the photophysical properties of 3-substituted benzanthrone derivatives is an intramolecular charge transfer (ICT). acs.orgacs.orgmdpi.com In the case of this compound, the electron-donating methoxy group at the 3-position transfers electron density to the electron-withdrawing carbonyl group of the benzanthrone core upon photoexcitation. acs.orgacs.org This ICT leads to a significant redistribution of π-electron densities, resulting in a more polar excited state. researchgate.net
The relaxation pathway from the excited state back to the ground state is critical for the molecule's fluorescent properties. After the initial vertical excitation, the molecule undergoes geometric relaxation in the excited state. The subsequent return to the ground state occurs via the emission of a photon (fluorescence). acs.orgacs.org Computational studies on related aminobenzanthrones predict that intersystem crossing (the transition to a triplet state) is not a significant deactivation pathway. acs.orgresearchgate.net This makes the radiative relaxation through fluorescence a more efficient process, enabling the strong light emission characteristic of these dyes. acs.orgresearchgate.net The process involves excited-state optimizations followed by ground-state single-point calculations at the obtained geometries to accurately compute the emission spectrum. acs.orgacs.org
Structure-Property Relationships Derived from Computational Models
Computational models have been crucial in establishing clear structure-property relationships for benzanthrone dyes, including this compound. These models explain how the molecular structure, particularly the nature of the substituent at the 3-position, dictates the compound's optoelectronic properties. acs.orgmdpi.combeilstein-journals.org
The key relationship is centered on the intramolecular charge transfer (ICT) from the donor group (methoxy) to the acceptor group (carbonyl). acs.orgmdpi.com The efficiency of this charge transfer directly influences the absorption and emission wavelengths. Computational analyses, such as Natural Transition Orbital (NTO) analysis, are employed to provide a detailed qualitative description of the electronic transition and visualize the charge transfer. acs.orgacs.org This analysis simplifies the transition into a one-particle picture, showing the "hole" left in the donor region and the "particle" (electron) in the acceptor region. acs.orgacs.org
A significant finding from computational studies is the substantial increase in the molecular dipole moment upon excitation. The excited state is considerably more polar than the ground state, a direct consequence of the ICT. researchgate.netresearchgate.net This change in dipole moment is responsible for the observed solvatochromism, where the emission color changes with the polarity of the solvent. mdpi.comresearchgate.net Polar solvents stabilize the polar excited state more than the ground state, leading to a reduction in the energy gap and a bathochromic (red) shift in the emission spectrum. acs.orgresearchgate.net
Computational studies on a series of benzanthrone derivatives with various substituents have allowed for the systematic investigation of these effects. The data below illustrates typical results from such TD-DFT calculations for related 3-substituted benzanthrone dyes, highlighting the influence of the substituent and solvent on photophysical properties.
Table 1: Calculated Photophysical Properties of a Representative 3-Substituted Benzanthrone Dye
| Property | Gas Phase | In Ethanol |
|---|---|---|
| Absorption Energy (eV) | 2.58 - 3.21 | 2.32 - 3.04 |
| Emission Energy (eV) | Varies | Lower than Gas Phase |
| Ground State Dipole Moment (μ) | Lower Value | Varies |
| Excited State Dipole Moment (μ) | Higher Value | Generally Increased |
| Oscillator Strength (f) | Varies | Up to 0.87 |
Data derived from computational studies on various 3-substituted benzanthrone dyes. acs.org
These computational models demonstrate that the extended π-conjugation of the benzanthrone framework, combined with the push-pull electronic effect of the substituent and the carbonyl group, is fundamental to the molecule's utility as an organic luminophore. acs.orgbeilstein-journals.org
Advanced Material and Sensing Applications of 3 Methoxy 7h Benzo De Anthracen 7 One Derivatives: Mechanistic Insights
Integration into Functional Materials
The robust structure and vibrant luminescence of 3-methoxy-7H-benzo[de]anthracen-7-one derivatives make them ideal candidates for incorporation into functional solid-state materials. Their ability to maintain or even enhance their optical properties within a host matrix is crucial for the development of advanced optical and electronic devices.
Incorporation into Sol-Gel Silica (B1680970) Hybrids and Polymeric Matrices
Benzanthrone (B145504) derivatives, known for their bright fluorescence and high stability, are frequently used as disperse dyes and fluorescent agents in various polymers and textiles. researchgate.net The methoxy (B1213986) derivative, this compound, is particularly noted for its use as a hydrophobic fluorescent probe. researchgate.net These dyes can be physically blended or chemically bonded into polymeric matrices, where they impart color and fluorescence. Their integration can also serve to stabilize the polymer material against photodegradation. While the incorporation of fluorescent dyes into sol-gel silica hybrids is a common strategy for creating robust optical materials, specific research detailing the integration of this compound into such silica-based systems is not extensively documented in available literature. However, the general utility of benzanthrones as stable luminophores suggests their potential for such applications.
Applications in Organic Thin Films and Optical Displays
The excellent luminescent properties of 7H-benzo[de]anthracen-7-one derivatives make them suitable for the fabrication of organic thin films. mdpi.com These films are foundational components in many optoelectronic devices. The molecules' capacity to form stable, uniform layers is critical for performance. Furthermore, derivatives of this compound have been identified as effective luminophore dyes for use in liquid crystal displays (LCDs). mdpi.commdpi.com In this context, the dye is incorporated as a guest into a liquid crystal host, where its fluorescence can be controlled by the electro-optic switching of the liquid crystal medium. The development of benzanthrone derivatives with features like a donor-π-acceptor (D–π–A) structure leads to pronounced solvatochromism, making them promising candidates for color-tunable luminescent applications in optoelectronics. nih.gov
Development of Non-Linear Optical (NLO) Materials and Optical Limiters
Recent research has highlighted the potential of benzanthrone derivatives in the field of non-linear optics (NLO). Specifically, 3-piperazinyl derivatives of benzanthrone have been found to exhibit significant NLO properties. researchgate.net The NLO response is attributed to the molecule's intramolecular charge transfer characteristics, which can be enhanced by introducing strong electron-withdrawing groups, such as a nitro group, to the benzanthrone core. researchgate.net
These properties make such derivatives suitable for optical limiting applications. researchgate.net Optical limiters are devices that transmit light at low intensities but become opaque or reflective at high intensities, thereby protecting sensitive optical sensors or the human eye from damage by high-power laser radiation. The evaluated optical limiting values of certain benzanthrone derivatives indicate their suitability for this purpose, as well as for all-optical switching technologies. researchgate.net
Design of Fluorescent Probes and Sensors
The fluorescence of this compound and its derivatives is often highly sensitive to the local chemical environment. This sensitivity is harnessed to design specialized probes and sensors for detecting specific analytes like metal ions and changes in pH.
Mechanistic Studies of Interactions with Metal Cations (e.g., Cr(III))
Derivatives of 7H-benzo[de]anthracen-7-one have been identified as having potential for use as fluorescent probes for the detection of metal cations, including chromium(III) (Cr³⁺). mdpi.com The sensing mechanism typically involves a specific interaction between the metal ion and a receptor site on the benzanthrone molecule, which modulates the fluorophore's emission.
While a detailed mechanistic study for this compound itself is not widely available, studies on analogous fluorescent probes provide insight. One common mechanism involves a "turn-on" fluorescence response. For instance, a probe might be designed with a Schiff base (C=N) moiety that quenches fluorescence. Upon coordination of Cr³⁺ to the nitrogen and a nearby atom (like sulfur), the imine bond is hydrolyzed, releasing a highly fluorescent amine and signaling the presence of the cation. Another proposed mechanism involves the restriction of intramolecular rotation upon metal ion binding. In its free form, the molecule might have rotational freedom that leads to non-radiative decay (low fluorescence). When it binds to Cr³⁺, the structure becomes more rigid and planar, which blocks this non-radiative pathway and causes a significant enhancement in fluorescence emission.
pH Sensing Mechanisms and Environmental Response
The environmental sensitivity of benzanthrone derivatives has been effectively utilized in the development of pH sensors. mdpi.com The core mechanism relies on the modulation of the molecule's electronic structure upon protonation or deprotonation of an attached functional group. Two primary photophysical processes govern this behavior: Internal Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).
In a typical ICT-based sensor, the benzanthrone core acts as an electron acceptor, and a substituent, such as an amino group, acts as an electron donor. The efficiency of this charge transfer, and thus the color and fluorescence of the molecule, is highly dependent on the protonation state of the donor group. In acidic conditions, the amino group is protonated, which weakens its electron-donating ability. This change in the ICT process leads to a shift in the absorption and emission spectra, often resulting in a "turn-off" of fluorescence.
In PET-based sensors, a receptor unit (e.g., a tertiary amine) is separated from the fluorophore by a short spacer. In neutral or alkaline conditions, the lone pair of electrons on the amine can be transferred to the excited fluorophore, quenching its fluorescence (PET-on state). In an acidic medium, the amine is protonated, which prevents this electron transfer. As a result, the fluorescence of the benzanthrone core is restored (PET-off state), leading to a "turn-on" signal. By combining these principles, "off-on-off" fluorescent switches have been designed that operate across a wide pH range.
Data Table: Photophysical Properties of a Representative Benzanthrone Derivative
The following table details the photophysical properties of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a derivative that illustrates the characteristic spectral behavior of this class of compounds in various solvents.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Hexane (B92381) | 416 | 495 | 79 | 0.30 |
| Toluene (B28343) | 422 | 509 | 87 | 0.28 |
| Chloroform | 426 | 492 | 66 | 0.23 |
| Dichloromethane | 425 | 511 | 86 | 0.24 |
| Acetonitrile (B52724) | 422 | 522 | 100 | 0.22 |
| Ethanol | 426 | 535 | 109 | 0.68 |
| Data sourced from Molbank, 2022, M1442. mdpi.com |
Investigation of Biomolecular Interactions (e.g., Amyloid Fibrils, Proteins, Cell Membranes)
The unique photophysical properties of this compound and its derivatives make them excellent candidates for investigating complex biological structures and interactions. Their fluorescence is highly responsive to changes in the polarity and viscosity of their microenvironment, which allows for the detailed study of amyloid fibrils, proteins, and cell membranes.
Derivatives of this compound have shown significant promise in the detection and characterization of amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases. nih.gov For instance, certain benzanthrone derivatives have been demonstrated to be prospective tracers for lysozyme (B549824) amyloid fibrils. nih.gov The binding of these dyes to the fibrils leads to noticeable changes in their fluorescence properties, indicating a high sensitivity to the specific morphology of the protein aggregates. nih.gov It is suggested that these dye molecules may bind to surface grooves or the "steric zipper" interface of the amyloid fibrils. nih.gov
The interaction of these dyes is not limited to amyloid fibrils. 3-methoxybenzanthrone (MBA) is a well-known hydrophobic fluorescent probe used to study the conformational changes in proteins and for DNA binding studies. researchgate.net Furthermore, novel benzanthrone dyes have been evaluated for their ability to monitor changes in the physicochemical properties of lipid bilayers, which are the primary components of cell membranes. nih.gov The lipophilic nature of these compounds facilitates their incorporation into the nonpolar environment of the lipid membrane.
Exploration of Molecular Probes for Subcellular Structures and Diagnostic Applications
The sensitivity of this compound derivatives to their local environment makes them valuable as molecular probes for imaging subcellular structures and for potential diagnostic applications. Their ability to fluoresce differently in environments of varying polarity and viscosity allows for the visualization and study of organelles within living cells.
These compounds can function as lipophilic fluorescent probes, which allows them to accumulate in lipid-rich structures within cells, such as the cell membrane and lipid droplets. For example, 3-methoxybenzanthrone (MBA) is recognized as a hydrophobic fluorescent probe for investigating the micro-viscosity and fluidity of cell membranes. researchgate.net The viscosity of the mitochondrial membrane in living cells has been measured using viscosity-sensitive fluorescent probes, demonstrating the potential for benzanthrone derivatives to be adapted for such purposes. advancechemjournal.com The development of probes that can selectively target and report on the status of specific organelles like mitochondria is a significant area of research. advancechemjournal.com
While specific studies detailing the use of this compound for imaging a wide range of subcellular structures are emerging, the principle is well-established with similar fluorescent dyes. The development of derivatives with specific targeting moieties could enable precise imaging of various organelles, contributing to the diagnosis and understanding of cellular pathologies.
Mechanistic Analysis of Dye-Biomolecule Binding Affinity
The interaction between this compound derivatives and biomolecules is governed by a combination of factors, including hydrophobic interactions, and for some derivatives, electrostatic interactions and hydrogen bonding. The binding affinity of these dyes to their biological targets is a critical parameter that determines their effectiveness as probes.
Quantitative analysis of the binding of novel benzanthrone dyes to lysozyme amyloid fibrils has been performed using fluorimetric titration, allowing for the determination of binding parameters. nih.gov These studies have revealed that the binding characteristics can differ depending on the morphology of the fibrils, highlighting the specificity of the interaction. nih.gov For the interaction of 3-methoxybenzanthrone (MBA) with calf thymus DNA, the intrinsic binding constant has been determined, providing a quantitative measure of the binding affinity. nih.gov
The primary mechanism of interaction for these hydrophobic dyes with proteins and membranes is the partitioning of the dye into nonpolar pockets or the lipid bilayer. This sequestration in a hydrophobic environment restricts the molecular motion of the dye and shields it from polar water molecules, often leading to an enhancement of its fluorescence quantum yield and a blue shift in its emission spectrum.
Table 1: Binding Parameters of Benzanthrone Derivatives with Biomolecules
| Derivative | Biomolecule | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| 3-methoxybenzanthrone (MBA) | Calf Thymus DNA | Intrinsic Binding Constant (K) | 1.70 x 10⁵ M⁻¹ | nih.gov |
| Benzanthrone derivative (AM2) | Lysozyme Amyloid Fibrils | Not Specified | Prospective Tracer | nih.gov |
| Benzanthrone derivative (A8) | Lysozyme Amyloid Fibrils | Not Specified | Prospective Tracer | nih.gov |
| Benzanthrone derivative (A6) | Lysozyme Amyloid Fibrils | Not Specified | Prospective Tracer | nih.gov |
Selective Detection Methodologies and Signal Transduction
The selective detection of biomolecules using this compound derivatives relies on the modulation of their fluorescence signal upon interaction with the target. The signal transduction mechanism is primarily based on the sensitivity of the dye's photophysical properties to changes in the microenvironment.
A key mechanism is the intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting carbonyl group of the benzanthrone core. acs.orgrsc.org The efficiency of this ICT process is highly dependent on the polarity of the solvent. In nonpolar environments, such as the interior of a protein or a lipid membrane, the fluorescence quantum yield is often enhanced. Conversely, in polar, protic solvents, the formation of intermolecular hydrogen bonds can provide a non-radiative decay pathway, leading to weaker fluorescence. rsc.org
For some flexible donor-acceptor molecules, a process known as Twisted Intramolecular Charge Transfer (TICT) can occur. nih.gov In the excited state, rotation around the bond connecting the donor and acceptor groups can lead to a highly polar, non-emissive or weakly emissive state, effectively quenching the fluorescence. When the dye binds to a viscous environment like a protein or membrane, this rotational motion is restricted, blocking the TICT pathway and causing a significant increase in fluorescence intensity. This "viscosity-sensitive" property is a powerful tool for probing biological microenvironments. advancechemjournal.comnih.govrsc.org
The change in fluorescence upon binding can be observed as a shift in the emission wavelength (solvatochromism), a change in fluorescence intensity, or a change in fluorescence lifetime. These changes can be harnessed for ratiometric sensing or fluorescence lifetime imaging (FLIM), which provide more robust and quantitative measurements compared to simple intensity-based methods.
Table 2: Photophysical Properties of a 3-substituted Benzanthrone Derivative in Various Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloroform | 425 | 492 | 3447 | 31 | mdpi.comresearchgate.netresearchgate.net |
| Benzene | 421 | 507 | 4429 | 38 | mdpi.comresearchgate.netresearchgate.net |
| Toluene | 419 | 499 | 4211 | 42 | mdpi.comresearchgate.netresearchgate.net |
| Dioxane | 416 | 511 | 4867 | 45 | mdpi.comresearchgate.netresearchgate.net |
| Ethyl Acetate | 420 | 518 | 4987 | 56 | mdpi.comresearchgate.netresearchgate.net |
| Acetonitrile | 426 | 529 | 5122 | 22 | mdpi.comresearchgate.netresearchgate.net |
| Ethanol | 426 | 535 | 5384 | 68 | mdpi.comresearchgate.netresearchgate.net |
| Dimethyl Sulfoxide | 436 | 550 | 5296 | 35 | mdpi.comresearchgate.netresearchgate.net |
Data for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a derivative of the subject compound.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways for Enhanced Functionalization
The functionalization of the benzanthrone (B145504) core, particularly at the C-3 position, is a key strategy for tuning its properties. eurekaselect.comscilit.com While classical methods have been established, future research will likely focus on developing more efficient and sustainable synthetic methodologies. This includes the exploration of greener reaction conditions and novel catalytic systems to introduce a diverse range of functional groups onto the 3-methoxy-7H-benzo[de]anthracen-7-one scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been successfully employed to synthesize derivatives like 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, suggesting a viable route for creating a library of analogs with varied electronic and steric properties. proquest.com Furthermore, the development of methods for the regioselective synthesis of such compounds, as demonstrated by the oxidative photocyclization to form 3-methoxybenz[a]anthracene-7,12-dione, will be crucial for creating well-defined materials. nih.gov
Advanced Computational Design of Next-Generation Benzanthrone Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the photophysical properties of complex organic molecules. nih.govacs.org Future research will heavily rely on advanced computational models to design novel benzanthrone derivatives, including analogs of this compound, with specific, predetermined characteristics. researchgate.net These in silico studies can predict key parameters such as absorption and emission spectra, fluorescence quantum yields, and the nature of excited states, thereby guiding synthetic efforts towards the most promising candidates. nih.govacs.org For example, computational investigations have been used to understand the intramolecular charge transfer (ICT) phenomena that are crucial for the fluorescence properties of these dyes. acs.orgresearchgate.net By modeling the effect of different substituents, researchers can rationally design molecules with optimized optoelectronic properties for applications in fields like organic electronics and bio-imaging. nih.govrsc.org
Mechanistic Understanding of Complex Biological Systems Interactions for Probe Development
Benzanthrone derivatives are increasingly recognized for their potential as fluorescent probes in biological systems. rsc.orgresearchgate.netnih.gov Their lipophilic nature allows them to interact with cellular membranes, and their fluorescence properties can be sensitive to the local environment, making them excellent candidates for sensing applications. researchgate.netnih.gov Future research on this compound and its derivatives will focus on elucidating the precise mechanisms of their interactions with biomolecules such as proteins and lipids. nih.govnih.gov This will involve a combination of experimental techniques and molecular modeling to understand how these probes behave in complex biological milieu. Such studies are essential for the development of highly specific and sensitive probes for applications in diagnostics and for visualizing cellular structures and processes. researchgate.netnih.govmdpi.com
Development of Multi-Functional Materials with Tunable Optoelectronic Properties
The unique photophysical properties of the benzanthrone core make it an attractive building block for advanced organic materials. eurekaselect.comscilit.com The ability to tune the emission color and other electronic properties through chemical modification opens the door to a wide range of applications. mdpi.com Future research will focus on incorporating this compound into multi-functional materials with tailored optoelectronic characteristics. This could include the development of novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). mdpi.comrsc.org The design of donor-acceptor type copolymers incorporating the benzanthrone unit is a promising strategy to achieve high-performance organic semiconductors. rsc.org
Integration into Advanced Sensing Platforms and Bioimaging Technologies
The high fluorescence quantum yields and photostability of benzanthrone derivatives make them ideal for use in advanced sensing and bioimaging platforms. mdpi.combas.bgtandfonline.com Future work will see the integration of this compound and its analogs into novel sensor arrays and as labels for biomolecules in sophisticated imaging techniques like confocal laser scanning microscopy. mdpi.com The development of "turn-off" fluorescent probes for detecting specific analytes, such as changes in pH, is an emerging area of interest. tandfonline.com Furthermore, the application of these dyes in visualizing biological structures, such as parasitic trematodes and nematodes, highlights their potential in biomedical research and diagnostics. nih.govmdpi.com The attractive photophysical properties of similar heterocyclic systems, like the benzothiadiazoles, which boast large Stokes shifts and high quantum yields, further underscore the potential of developing new classes of bioprobes based on the benzanthrone scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for identifying 3-methoxy-7H-benzo[de]anthracen-7-one, and how are they applied?
- Methodological Answer : The compound is characterized using UV/Vis, fluorescence spectroscopy, and nuclear magnetic resonance (NMR). For example, UV/Vis absorption bands in polar solvents (e.g., dichloromethane) can confirm π–π* transitions, while fluorescence spectroscopy identifies emission maxima for environmental monitoring . NMR (¹H and ¹³C) resolves substituent positions, such as the methoxy group at C3, with chemical shifts around δ 3.9–4.1 ppm for methoxy protons . X-ray crystallography further validates molecular geometry, as demonstrated in related benzanthrone derivatives .
Q. Which solvents and extraction conditions optimize recovery of this compound from airborne particulates?
- Methodological Answer : Methylene chloride and benzene-diethylamine (4:1 v/v) achieve 40–80% recovery, while acetone or cyclohexane may underperform. Extraction efficiency depends on solvent polarity, temperature (20–25°C optimal), and duration (24-hour Soxhlet extraction recommended). Post-extraction, rotary evaporation under reduced pressure (40–50°C) minimizes thermal degradation .
Q. How is this compound synthesized, and what purity validation steps are required?
- Methodological Answer : A two-step synthesis involves condensation of 3-aminobenzanthrone with methoxy-substituted aldehydes, followed by sodium borohydride reduction. Purity (>98%) is verified via GC/MS with a DB-5 column (30 m × 0.25 mm ID) and electron ionization (70 eV). Retention indices and mass fragmentation patterns (e.g., m/z 230 for M⁺) confirm structural integrity .
Advanced Research Questions
Q. What kinetic mechanisms govern the thermal reduction of this compound under hydrogen-transfer conditions?
- Methodological Answer : In hydrogen-donor solvents (e.g., 9,10-dihydroanthracene), reduction proceeds via reverse radical disproportionation (RRD). Density functional theory (DFT) calculations reveal activation barriers (~120 kJ/mol) for the hydrogen-transfer step. Kinetic studies at 150–200°C show pseudo-first-order behavior, with rate constants (k) influenced by solvent benzylic C-H bond dissociation enthalpies .
Q. How do atmospheric reactions with NO₂ and ozone generate genotoxic nitro derivatives?
- Methodological Answer : In dichloromethane, NO₂ nitration predominantly yields 3-nitrobenzanthrone (80% selectivity) due to electrophilic aromatic substitution at the C3 position. Ozone enhances nitration efficiency by generating NO₃ radicals. Protonic acid additives (e.g., H₂SO₄) shift isomer distribution toward 3-nitro via heterolytic pathways. LC-MS/MS (MRM mode) quantifies nitro derivatives at sub-ppb levels .
Q. What challenges arise in GC/MS analysis due to atmospheric oxidants, and how are they mitigated?
- Methodological Answer : Ozone co-sampled in air reacts with methoxsalen analogs, causing false negatives. To address this, synchronize sampling with ozone monitors (e.g., UV photometric detectors) and perform parallel collections during low-ozone periods (<50 ppb). Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) stabilizes the compound pre-injection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
